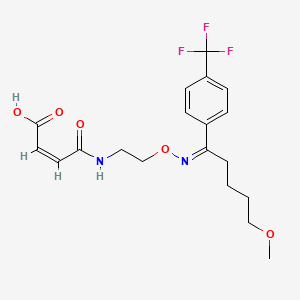
Fluvoxamine Maleic Acid Monoamide (Fluvoxamine Maleate Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvoxamine Maleic Acid Monoamide is a chemical compound known for its role as an impurity in the synthesis of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and obsessive-compulsive disorder . This compound is chemically identified as (7E,14E)-13-oxo-7-(4-(trifluoromethyl)phenyl)-2,9-dioxa-8,12-diazahexadeca-7,14-dien-16-oic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluvoxamine Maleic Acid Monoamide involves multiple steps, starting from the basic building blocks of fluvoxamine. The process typically includes the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone with maleic acid under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Fluvoxamine Maleic Acid Monoamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fluvoxamine Maleic Acid Monoamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Fluvoxamine Maleic Acid Monoamide has several scientific research applications:
Mechanism of Action
The mechanism of action of Fluvoxamine Maleic Acid Monoamide is not fully understood, but it is believed to interact with similar molecular targets as fluvoxamine. Fluvoxamine primarily works by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels and improving mood . Fluvoxamine Maleic Acid Monoamide may also interact with serotonin receptors and other molecular pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Fluvoxamine Maleate: The parent compound used in the treatment of depression and OCD.
Fluvoxamine Acid: A metabolite of fluvoxamine with similar chemical properties.
Fluvoxamine N-Oxide: Another impurity formed during the synthesis of fluvoxamine.
Uniqueness
Fluvoxamine Maleic Acid Monoamide is unique due to its specific chemical structure and its role as an impurity in fluvoxamine synthesis. Its presence can affect the purity and efficacy of fluvoxamine formulations, making it an important compound for quality control in the pharmaceutical industry .
Properties
Molecular Formula |
C19H23F3N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(Z)-4-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H23F3N2O5/c1-28-12-3-2-4-16(14-5-7-15(8-6-14)19(20,21)22)24-29-13-11-23-17(25)9-10-18(26)27/h5-10H,2-4,11-13H2,1H3,(H,23,25)(H,26,27)/b10-9-,24-16- |
InChI Key |
IRLGOHSHDYCIAB-GEGZCKSYSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCNC(=O)/C=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNC(=O)C=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















